molecular formula C21H20ClNO4 B15038009 ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15038009
M. Wt: 385.8 g/mol
InChI Key: KKOKSBIIADYIHA-UHFFFAOYSA-N
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Description

ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the indole family. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, including an ethyl ester, a chlorobenzoyloxy group, and a methyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzoyloxy Group: The chlorobenzoyloxy group can be introduced through an esterification reaction, where the indole derivative is reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyloxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in synthetic organic chemistry to explore new synthetic methodologies and reaction mechanisms.

    Industrial Applications: The compound’s derivatives are investigated for their use in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets within the cell. The compound may act by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and potentially leading to anticancer effects.

Comparison with Similar Compounds

ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of ETHYL 5-(4-CHLOROBENZOYLOXY)-1-ETHYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE lies in its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 5-(4-chlorobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3

InChI Key

KKOKSBIIADYIHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C

Origin of Product

United States

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